[1-(Pyridin-4-yl)cyclobutyl]methanol is an organic compound characterized by the molecular formula C10H13NO. This compound is a derivative of cyclobutanemethanol, where a cyclobutyl group is substituted with a pyridin-4-yl moiety. Its unique structure allows it to serve as a versatile building block in organic synthesis and medicinal chemistry, facilitating the creation of more complex molecules and biologically active compounds.
This compound can be classified as an alcohol due to the presence of a hydroxymethyl group. It is primarily sourced from chemical suppliers and is utilized in various research applications, including organic synthesis and biological studies. The compound's IUPAC name is (1-pyridin-4-ylcyclobutyl)methanol, with an InChI key of CKKCIJMCQHWQMG-UHFFFAOYSA-N.
The synthesis of [1-(Pyridin-4-yl)cyclobutyl]methanol typically involves several key steps:
In industrial settings, continuous flow reactors may be employed to enhance yield and purity. Catalysts and solvents are selected carefully to optimize reaction conditions and reduce environmental impact.
The molecular structure of [1-(Pyridin-4-yl)cyclobutyl]methanol features:
| Property | Value |
|---|---|
| Molecular Formula | C10H13NO |
| Molecular Weight | 163.22 g/mol |
| IUPAC Name | (1-pyridin-4-ylcyclobutyl)methanol |
| InChI | InChI=1S/C10H13NO/c12-8-10(4-1-5-10)9-2-6-11-7-3-9/h2-3,6-7,12H,1,4-5,8H2 |
| Canonical SMILES | C1CC(C1)(CO)C2=CC=NC=C2 |
This structural information indicates a complex interplay between the cyclobutyl and pyridine components, which influences its chemical reactivity and biological activity .
[1-(Pyridin-4-yl)cyclobutyl]methanol can undergo various chemical transformations:
Common reagents used in these reactions include:
These reactions highlight the compound's versatility in synthetic organic chemistry.
The mechanism of action for [1-(Pyridin-4-yl)cyclobutyl]methanol involves its interaction with specific molecular targets:
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Density | Not specified |
These properties are crucial for understanding how [1-(Pyridin-4-yl)cyclobutyl]methanol behaves under different conditions and its suitability for various applications .
The applications of [1-(Pyridin-4-yl)cyclobutyl]methanol span several fields:
CAS No.: 43100-65-8
CAS No.: 12141-45-6
CAS No.: 32797-12-9
CAS No.: 1239908-48-5
CAS No.: 108890-18-2
CAS No.: